N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide
Description
Structural Analysis and Molecular Characterization
Molecular Architecture: IUPAC Nomenclature and Functional Group Topology
The systematic IUPAC name for this compound is N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide , reflecting its core structural elements:
- A benzamide backbone substituted with a fluorine atom at the ortho position.
- A 4-ethylbenzyl group linked to the amide nitrogen.
- A tetrahydrothiophene ring (thiolane) oxidized to a 1,1-dioxide (sulfone) at the 3-position.
Molecular Formula : $$ \text{C}{20}\text{H}{21}\text{F}\text{N}\text{O}_{3}\text{S} $$
Molecular Weight : 363.49 g/mol .
Key Functional Groups:
- Amide bond ($$ \text{-CONH-} $$): Bridges the fluorobenzoyl and tetrahydrothiophene sulfone groups.
- Sulfone group ($$ \text{-SO}_2 $$): Enhances polarity and potential hydrogen-bonding capacity.
- Fluorine substituent : Influences electronic properties and metabolic stability.
- Ethylbenzyl group : Contributes to lipophilicity and steric bulk.
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{20}\text{H}{21}\text{F}\text{N}\text{O}_{3}\text{S} $$ |
| Molecular Weight | 363.49 g/mol |
| Hybridization | $$ \text{sp}^3 $$-rich (tetrahydrothiophene) |
| Rotatable Bonds | 5 |
Spectroscopic Characterization Strategies
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR (DMSO-$$ d_6 $$, 400 MHz) :
- δ 7.45–7.35 (m, 2H) : Aromatic protons from the fluorobenzoyl ring.
- δ 7.30–7.20 (m, 4H) : Protons from the 4-ethylbenzyl group.
- δ 4.65 (s, 2H) : Methylene group ($$ \text{-CH}_2\text{-} $$) linking the benzyl and amide nitrogen.
- δ 3.80–3.60 (m, 2H) : Thiophene sulfone protons adjacent to the sulfone group.
- δ 2.55 (q, 2H) : Ethyl group ($$ \text{-CH}2\text{CH}3 $$) coupling with adjacent methylene.
- δ 1.15 (t, 3H) : Terminal methyl group of the ethyl substituent .
13C NMR (DMSO-$$ d_6 $$, 100 MHz) :
- δ 168.5 : Carbonyl carbon of the amide bond.
- δ 135.2–115.8 : Aromatic carbons (fluorobenzoyl and ethylbenzyl).
- δ 58.3 : Sulfone-bearing carbon in the tetrahydrothiophene ring.
- δ 28.1 : Methylene carbon of the ethyl group .
Infrared (IR) Spectroscopy for Functional Group Identification
Key IR absorptions (KBr pellet, cm$$ ^{-1} $$):
- 1685 : Stretching vibration of the amide carbonyl ($$ \text{C=O} $$).
- 1320, 1140 : Asymmetric and symmetric stretching of the sulfone group ($$ \text{SO}_2 $$) .
- 1245 : C-F stretching from the fluorobenzoyl moiety.
- 3100–2800 : Aliphatic C-H stretching (ethyl and tetrahydrothiophene groups) .
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 364.2 [M+H]$$ ^+ $$ : Molecular ion peak corresponding to $$ \text{C}{20}\text{H}{21}\text{F}\text{N}\text{O}_{3}\text{S} $$.
- 246.1 : Fragment from loss of the tetrahydrothiophene sulfone group ($$ \text{-C}4\text{H}7\text{SO}_2 $$).
- 121.0 : Fluorobenzoyl fragment ($$ \text{C}7\text{H}5\text{F}\text{O} $$) .
Computational Modeling of Three-Dimensional Conformations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Bond Lengths :
- $$ \text{C=O} $$: 1.23 Å (amide carbonyl).
- $$ \text{S=O} $$: 1.45 Å (sulfone group).
- Dihedral Angles :
- $$ \text{N-C(=O)-C-F} $$: 12.5° (planar fluorobenzoyl ring).
- Electrostatic Potential Map : Highlights electron-deficient regions near the sulfone group, favoring interactions with basic residues in biological targets .
Figure 1 : Optimized geometry (DFT) showing intramolecular hydrogen bonds between the amide NH and sulfone oxygen (distance: 2.1 Å) .
Properties
Molecular Formula |
C20H22FNO3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H22FNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3 |
InChI Key |
FLOIYDLLCJWVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a sulfone group and a fluorobenzamide moiety. Its molecular formula is , and it exhibits notable lipophilicity due to the presence of the fluorine atom, which enhances its interaction with biological targets.
Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . The modulation of these channels is significant in regulating neuronal excitability and neurotransmitter release, suggesting potential applications in treating conditions such as anxiety and depression.
Biological Activity Assessment
The biological activity of this compound has been evaluated through various studies:
1. Binding Affinity Studies
- Binding affinity studies have demonstrated that this compound selectively interacts with GIRK channels, showing a potency comparable to other known activators. These studies are crucial for understanding its mechanism of action and therapeutic potential.
2. Case Studies
- In a study focusing on the effects of GIRK channel modulation, the compound was shown to significantly enhance potassium ion conductance in neuronal cells, leading to decreased excitability and altered neurotransmitter release patterns. This suggests its potential use in managing hyperexcitability disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-methylbenzamide | Structure | Contains a methyl group instead of fluorine, affecting lipophilicity. |
| N-(4-fluorobenzyl)acetamide | Structure | Lacks the tetrahydrothiophene moiety; simpler structure with different biological activity. |
| N-(5-(2-chlorobenzyl)sulfonyl)-4-fluorobenzamide | Structure | Contains a chlorobenzyl substituent; used in different therapeutic contexts. |
This table illustrates that the unique combination of functionalities in this compound may enhance its biological activity and selectivity towards potassium channels compared to other compounds.
Future Research Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Toxicological assessments : Understanding safety profiles for clinical applications.
- Mechanistic studies : Elucidating detailed pathways influenced by GIRK channel modulation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide exhibit promising anticancer properties. The structural components of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study :
A study published in RSC Advances demonstrated the synthesis of various sulfonamide derivatives that showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. These compounds were designed as molecular hybrids, which could potentially include the structure of this compound as a scaffold for further modifications aimed at enhancing anticancer activity .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Preliminary studies suggest that it may exhibit moderate antibacterial activity.
Data Table: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Further research is necessary to establish the efficacy of this compound compared to conventional antibiotics .
Neuroprotective Effects
Emerging studies have suggested potential neuroprotective effects of compounds structurally related to this compound. These compounds may modulate oxidative stress pathways, which are crucial in neurodegenerative diseases.
Case Study :
Research focusing on similar thiophene derivatives has indicated their ability to protect neuronal cells from oxidative damage, suggesting a potential application in treating conditions such as Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can be tailored to enhance specific biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differentiating features:
Spectral and Structural Analysis
- IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹, consistent with analogs like those in . The absence of C=S bands (~1243–1258 cm⁻¹) confirms the lack of thioamide tautomerization, similar to triazole-thiones in .
- NMR Data : The ¹H-NMR spectrum would show distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6 ppm for CH₂) and aromatic fluorines (δ ~7.0–7.5 ppm), comparable to fluorobenzamides in .
Functional Implications
- Lipophilicity : The 4-ethylbenzyl group in the target compound increases logP compared to methyl () or isopropyl () analogs, enhancing passive diffusion .
- Metabolic Stability : The sulfone group in tetrahydrothiophene derivatives reduces susceptibility to oxidative metabolism, a feature shared with and .
- Electronic Effects : The 2-fluoro substituent on the benzamide creates a dipole moment that may enhance binding to aromatic residues in target proteins, as observed in fluorinated pharmaceuticals .
Preparation Methods
Synthetic Overview and Key Intermediate Preparation
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide requires three primary intermediates:
-
1,1-Dioxidotetrahydrothiophen-3-amine : Prepared via oxidation of tetrahydrothiophene to the sulfone, followed by regioselective amination.
-
N-(4-Ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine : Synthesized through alkylation of the amine intermediate.
-
2-Fluorobenzoyl chloride : Generated via activation of 2-fluorobenzoic acid.
The final step involves coupling the acyl chloride with the alkylated amine to form the target amide.
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | 80–100 | 6–8 | 85–90 |
| KMnO₄/H₂SO₄ | 25–30 | 12–24 | 70–75 |
Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine with 4-Ethylbenzyl Chloride
The amine intermediate undergoes alkylation with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). Dichloromethane (DCM) or dimethylformamide (DMF) serves as the solvent, with reactions typically conducted at 50–60°C for 4–6 hours . This step introduces the hydrophobic 4-ethylbenzyl group, which may enhance target binding in biological systems.
Key Considerations :
-
Solvent Choice : Chlorinated solvents like DCM improve reaction homogeneity and facilitate byproduct removal .
-
Stoichiometry : A 1:1.2 molar ratio of amine to alkylating agent minimizes di-alkylation byproducts.
Activation of 2-Fluorobenzoic Acid to Acyl Chloride
2-Fluorobenzoic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) . The reaction proceeds at 60–70°C for 2–3 hours, with excess SOCl₂ removed via distillation.
Reaction Mechanism :
Amide Bond Formation
The final step involves coupling 2-fluorobenzoyl chloride with N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine. This is typically performed in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system at 0–5°C to suppress side reactions. Triethylamine (TEA) is added as a base to scavenge HCl, with reaction completion achieved within 3–4 hours .
Table 2: Optimization of Amide Coupling Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0–5 | 78 |
| THF | Pyridine | 25 | 65 |
| DMF | NaHCO₃ | 10 | 70 |
Purification and Characterization
Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane). Final characterization employs:
-
¹H NMR : Confirms absence of unreacted starting materials.
-
Elemental Analysis : Ensures stoichiometric consistency.
Challenges and Mitigation Strategies
-
Sulfone Oxidation Byproducts : Over-oxidation can yield sulfonic acids, which are mitigated by controlled H₂O₂ addition and temperature regulation .
-
Acyl Chloride Hydrolysis : Rapid coupling after acid chloride formation prevents hydrolysis to the carboxylic acid.
-
Di-Alkylation : Excess amine or stepwise alkylation reduces N,N-di-substituted byproducts.
Comparative Analysis with Analogous Compounds
Synthetic routes for structurally related benzamides highlight the importance of:
Q & A
Q. What are the optimized synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide, and how are reaction conditions tailored to improve yield?
The synthesis typically involves multi-step reactions, including amide coupling and functional group introduction. Key steps:
- Amide bond formation : Reacting 2-fluorobenzoic acid derivatives with amines under coupling agents like EDCI/HOBT.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Example protocol: A two-step synthesis starting with 4-ethylbenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine, followed by fluorobenzamide coupling under reflux in dichloromethane .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, confirming stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR identify substituents (e.g., ethylbenzyl, dioxidotetrahydrothiophen) and assess purity.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 420.12) .
Q. How does the fluorobenzamide moiety influence the compound’s physicochemical properties?
The 2-fluorobenzamide group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t > 120 mins in human hepatocytes) .
- Electrophilicity : Facilitates nucleophilic substitutions in downstream derivatization .
Advanced Research Questions
Q. What experimental strategies are used to investigate the compound’s mechanism of action in biological systems?
- Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., K < 10 nM for kinase targets) .
- Cellular pathway analysis : RNA-seq or phosphoproteomics identify downstream effects (e.g., inhibition of MAPK/ERK signaling) .
- Mutagenesis studies : Residue-specific mutations in target proteins validate interaction sites (e.g., Tyr-123 in ATP-binding pockets) .
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Meta-analysis : Compare IC values across analogs (e.g., 2-fluorobenzamide vs. 4-fluorobenzamide derivatives) to identify structure-activity relationships (SAR) .
- Conformational studies : Variable-temperature NMR or molecular dynamics simulations reveal dynamic binding modes (e.g., chair-boat interconversion in heterocyclic rings) .
- Crystallographic overlays : Superimpose ligand-bound protein structures to assess steric/electronic differences .
Q. What methodologies optimize the compound’s bioavailability and pharmacokinetics for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., 10-fold increase in aqueous solubility with prodrugs) .
- Formulation strategies : Nanocrystal or liposomal encapsulation improves oral bioavailability (e.g., AUC = 1500 ng·h/mL in rodent models) .
- ADME profiling : Radiolabeled compounds (e.g., C-tagged) track tissue distribution and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
